LUVIQUAT (R) HOLD
LUVIQUAT (R) HOLD
Brand Name:
Vulcanchem
CAS No.:
174761-16-1
VCID:
VC0064671
InChI:
InChI=1S/C8H13NO.C6H9N2.C6H9NO.CH4O4S/c1-2-9-7-5-3-4-6-8(9)10;1-3-8-5-4-7(2)6-8;1-2-7-5-3-4-6(7)8;1-5-6(2,3)4/h2H,1,3-7H2;3-6H,1H2,2H3;2H,1,3-5H2;1H3,(H,2,3,4)/q;+1;;/p-1
SMILES:
C[N+]1=CN(C=C1)C=C.COS(=O)(=O)[O-].C=CN1CCCCCC1=O.C=CN1CCCC1=O
Molecular Formula:
C21H34N4O6S
Molecular Weight:
470.6 g/mol
LUVIQUAT (R) HOLD
CAS No.: 174761-16-1
Main Products
VCID: VC0064671
Molecular Formula: C21H34N4O6S
Molecular Weight: 470.6 g/mol
CAS No. | 174761-16-1 |
---|---|
Product Name | LUVIQUAT (R) HOLD |
Molecular Formula | C21H34N4O6S |
Molecular Weight | 470.6 g/mol |
IUPAC Name | 1-ethenylazepan-2-one;1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate |
Standard InChI | InChI=1S/C8H13NO.C6H9N2.C6H9NO.CH4O4S/c1-2-9-7-5-3-4-6-8(9)10;1-3-8-5-4-7(2)6-8;1-2-7-5-3-4-6(7)8;1-5-6(2,3)4/h2H,1,3-7H2;3-6H,1H2,2H3;2H,1,3-5H2;1H3,(H,2,3,4)/q;+1;;/p-1 |
Standard InChIKey | BYEUGKXDVZGBLP-UHFFFAOYSA-M |
SMILES | C[N+]1=CN(C=C1)C=C.COS(=O)(=O)[O-].C=CN1CCCCCC1=O.C=CN1CCCC1=O |
Canonical SMILES | C[N+]1=CN(C=C1)C=C.COS(=O)(=O)[O-].C=CN1CCCCCC1=O.C=CN1CCCC1=O |
PubChem Compound | 177288 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume